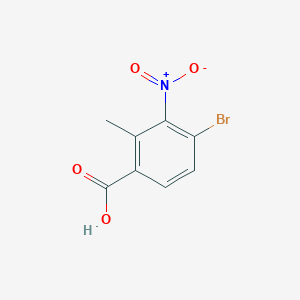4-Bromo-2-methyl-3-nitrobenzoic acid
CAS No.:
Cat. No.: VC15741058
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6BrNO4 |
|---|---|
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 4-bromo-2-methyl-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | MXZFUBKSBUDBHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
4-Bromo-2-methyl-3-nitrobenzoic acid features a benzene ring with four distinct functional groups:
-
A bromine atom at the 4th position, enhancing electrophilic substitution reactivity.
-
A methyl group at the 2nd position, contributing steric effects and influencing solubility.
-
A nitro group at the 3rd position, which directs further substitution reactions.
-
A carboxylic acid group at the 1st position, enabling salt formation and hydrogen bonding.
The IUPAC name, 4-bromo-2-methyl-3-nitrobenzoic acid, reflects this substitution pattern. The compound’s structural uniqueness is further captured in its SMILES notation (CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O) and InChIKey (MXZFUBKSBUDBHZ-UHFFFAOYSA-N).
Table 1: Molecular and Physicochemical Properties
The LogP value of 2.83 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for its role as a pharmaceutical intermediate, where bioavailability and membrane permeability are paramount.
Synthesis Methods and Reaction Pathways
Nitration and Bromination Sequence
The synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid typically involves sequential nitration and bromination of a methylbenzoic acid precursor. While detailed protocols are proprietary, general steps include:
-
Nitration: Treatment of 2-methylbenzoic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 3rd position, yielding 2-methyl-3-nitrobenzoic acid.
-
Bromination: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ directs bromine to the 4th position, completing the substitution pattern.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ (cat.) | 0–5 °C | 70–85 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 25–40 °C | 65–75 |
The regioselectivity of bromination is influenced by the electron-withdrawing nitro group, which deactivates the ring and directs incoming electrophiles to the para position relative to the methyl group.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance safety and efficiency during nitration, a highly exothermic process. Automated systems monitor temperature and reagent stoichiometry to minimize byproducts such as di-brominated derivatives.
Biological Activity and Pharmaceutical Applications
Role in Anticancer Drug Synthesis
4-Bromo-2-methyl-3-nitrobenzoic acid is a key intermediate in synthesizing Lonafarnib, a farnesyltransferase inhibitor used in treating Hutchinson-Gilford progeria syndrome and certain cancers. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups critical for target binding.
Table 3: Pharmacological Relevance
| Application | Mechanism | Target Disease |
|---|---|---|
| Lonafarnib Intermediate | Farnesyltransferase inhibition | Progeria, Pancreatic Cancer |
| Antibacterial Agents | Cell wall synthesis disruption | Gram-positive Infections |
Physical and Chemical Stability
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 149.4±26.5 °C, with rapid mass loss attributable to nitro group elimination and subsequent decarboxylation . Storage recommendations include refrigeration (2–8 °C) under inert atmosphere to prevent degradation.
Solubility Profile
The compound exhibits solubility in:
-
Polar aprotic solvents: DMSO, DMF (>50 mg/mL)
-
Chlorinated solvents: Dichloromethane, chloroform (20–30 mg/mL)
-
Aqueous solutions: Limited solubility (≤1 mg/mL) at neutral pH, improving under basic conditions via carboxylate formation.
| Aspect | Guideline |
|---|---|
| Personal Protection | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood for powder handling |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Environmental Impact
The bromine and nitro groups pose risks of persistence and toxicity in aquatic ecosystems. Remediation strategies include photocatalytic degradation using TiO₂ nanoparticles, which cleave the aromatic ring under UV light .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume